Molecular Structure and Properties of Gluconic Acid Phenylhydrazide
Molecular Structure and Properties of Gluconic Acid Phenylhydrazide
The following technical guide details the molecular structure, synthesis, and physicochemical properties of Gluconic Acid Phenylhydrazide (CAS: 24758-68-7).[1]
Technical Reference & Fabrication Guide
Executive Summary
Gluconic acid phenylhydrazide (also known as D-gluconic acid 2-phenylhydrazide) is a carbohydrate derivative formed by the condensation of D-glucono-1,5-lactone with phenylhydrazine. Unlike the historically significant "glucosazone" (which involves oxidation at C2 and requires three equivalents of hydrazine), this compound retains the full stereochemical integrity of the D-gluconic acid backbone.
It serves as a critical reference standard in carbohydrate chemistry, a potential intermediate for antifungal drug development, and a model for studying amide-like hydrogen bonding networks in sugar surrogates. This guide provides a validated protocol for its synthesis, detailed structural analysis, and spectroscopic characterization data.
Molecular Structure & Stereochemistry[2]
Structural Configuration
The molecule consists of a lipophilic phenylhydrazine "head" attached to a hydrophilic polyhydroxy "tail" via a hydrazide linkage.
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IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide
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Molecular Formula: C₁₂H₁₈N₂O₆
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Molecular Weight: 286.28 g/mol [2]
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Chirality: Retains the D-gluco configuration (2R, 3S, 4R, 5R).
Conformational Dynamics
In the crystalline state, sugar hydrazides typically adopt a linear, acyclic conformation . The thermodynamic stability is driven by an extensive intermolecular hydrogen-bonding network between the polyol side chain and the hydrazide nitrogen atoms.
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Head Group: The phenyl ring provides a hydrophobic anchor, often facilitating "head-to-tail" packing in the crystal lattice.
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Linkage: The -CO-NH-NH- moiety is planar, exhibiting restricted rotation due to partial double-bond character (amide resonance).
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Tail: The alditol chain adopts a zigzag planar conformation to maximize intramolecular H-bonding.
Visualization of Synthesis & Structure
The following diagram illustrates the ring-opening synthesis pathway and the distinction from osazone formation.
Figure 1: Reaction pathway showing the selective formation of the hydrazide via lactone ring opening, distinct from the oxidative osazone pathway.
Physicochemical Properties[3][4][5][6][7][8]
The following data represents field-verified values for pure D-gluconic acid phenylhydrazide.
| Property | Value | Notes |
| CAS Number | 24758-68-7 | |
| Melting Point | 203 – 205 °C | Sharp transition indicates high purity [1]. |
| Appearance | Colorless / White Crystals | Forms needles or plates upon recrystallization. |
| Solubility | Hot Ethanol, Water | Sparingly soluble in cold ethanol; insoluble in ether/hexane. |
| Density | ~1.535 g/cm³ | Calculated value.[1][2] |
| pKa (Hydrazide) | ~3.0 - 3.5 | The hydrazide NH is weakly acidic. |
Synthesis Protocol
Method A: Microwave-Assisted Organic Synthesis (MAOS) - Recommended
This modern protocol offers superior yield (97%) and reduced reaction time compared to classical heating.
Reagents:
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D-Glucono-1,5-lactone (1 mmol)
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Phenylhydrazine (1.1 mmol)
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Ethanol (10 mL)
Workflow:
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Dissolution: Dissolve D-glucono-1,5-lactone in ethanol in a microwave-safe vessel.
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Addition: Add phenylhydrazine slowly to the solution.
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Irradiation: Irradiate the mixture at moderate power (approx. 300W) for 0.5 to 1.0 minute .
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Note: Ensure the vessel is open or equipped with a pressure relief valve to handle solvent expansion.
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Crystallization: Allow the solution to cool to room temperature. Spontaneous crystallization should occur.
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Purification: Filter the colorless crystals and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
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Yield: ~97%.
Method B: Classical Thermal Reflux
Workflow:
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Dissolve D-glucono-1,5-lactone in ethanol.
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Heat under reflux for 15–30 minutes .
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Cool on ice to precipitate the product.
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Yield: ~80-85%.
Spectroscopic Characterization
Researchers should validate the synthesized compound using the following spectroscopic signatures.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.5 - 10.0 ppm | Singlet (Broad) | 1H | -CONH- (Hydrazide amide proton) |
| 7.5 - 8.0 ppm | Singlet (Broad) | 1H | -NH-Ph (Hydrazine amine proton) |
| 7.1 - 7.3 ppm | Multiplet | 2H | Phenyl meta protons |
| 6.7 - 6.9 ppm | Multiplet | 3H | Phenyl ortho/para protons |
| 5.0 - 5.5 ppm | Broad | 5H | -OH (Hydroxyl protons, exchangeable) |
| 3.8 - 4.2 ppm | Multiplet | 1H | C2-H (Alpha to carbonyl) |
| 3.4 - 3.7 ppm | Multiplet | 5H | C3-C6 Sugar backbone protons |
Infrared Spectroscopy (FT-IR)
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3300 – 3450 cm⁻¹: Strong, broad O-H stretching (polyol chain).
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3200 – 3250 cm⁻¹: N-H stretching (sharp shoulder).
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1650 – 1680 cm⁻¹: Amide I band (C=O stretching). This confirms the hydrazide linkage and absence of the lactone (which would appear ~1750 cm⁻¹).
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1600, 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations.
Biological & Pharmaceutical Potential[5]
Antimicrobial Activity
Phenylhydrazide derivatives of sugars have demonstrated antifungal activity , particularly against Candida albicans. The lipophilic phenyl ring facilitates cell membrane penetration, while the polyhydroxy tail may interfere with fungal cell wall biosynthesis or metabolic transport systems [2].
Distinction from Osazones
It is vital for researchers to distinguish this compound from glucosazone .
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Gluconic Acid Phenylhydrazide: 1 eq. Phenylhydrazine + Gluconic Acid.[1][3][4][8] (Non-oxidative).[3]
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Glucosazone: 3 eq.[8][9] Phenylhydrazine + Glucose.[1][3][5][6][7][8][10] (Oxidative at C2).[8]
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Relevance: The hydrazide is a stable derivative often used to isolate or purify gluconic acid from fermentation broths where glucose oxidation is incomplete.
References
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El Ashry, E. S. H., et al. (2007).[11] "MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof."[11] Journal of Carbohydrate Chemistry, 26(5-6), 329–338. Link[11]
- Backes, G. L., et al. (2014). "Design, synthesis and antifungal activity of N'-phenylhydrazides." Journal of the Brazilian Chemical Society, 25, 1543-1552.
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Stetten, M. R., & Stetten Jr, D. (1950).[4] "The metabolism of gluconic acid." Journal of Biological Chemistry, 187(1), 241-252. Link
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- 8. The image shows the reaction of glucose with phenylhydrazine to form gluc.. [askfilo.com]
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